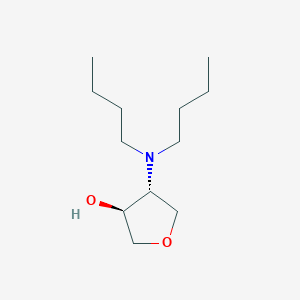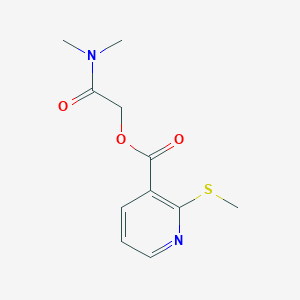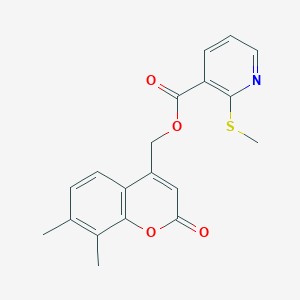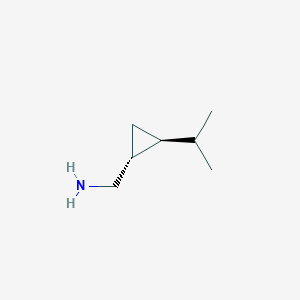![molecular formula C14H16N2 B13350186 N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the reaction of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation of the amino groups.
Industrial Production Methods: On an industrial scale, the production of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, in polar solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic activities.
Pathways Involved: In biological systems, it may interfere with cellular processes by binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Biphenyl: A simpler biphenyl derivative without the dimethylamino groups.
2,2’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on the phenyl rings but without amino groups.
N,N’-Dimethylethylenediamine: A diamine with a similar structure but different backbone.
Uniqueness: N2,N2-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both dimethylamino groups and the biphenyl structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in catalysis, material science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)phenyl]aniline |
InChI |
InChI=1S/C14H16N2/c1-16(2)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,15H2,1-2H3 |
Clave InChI |
AADFRYCWMHHKFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)



![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)


![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)

